molecular formula C45H57N9O10 B10853618 Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2

Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2

Cat. No.: B10853618
M. Wt: 884.0 g/mol
InChI Key: LFIFGNCFEBAIHA-JCOUAQLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2 is a synthetic peptide provided for research and development purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human use. The structural motif of this compound, featuring D-amino acids and a modified norleucine (NMeNle), is characteristic of peptides engineered for enhanced metabolic stability and receptor selectivity . Such synthetic peptides are of significant interest in biochemical and pharmacological research, particularly in the study of peptide-receptor interactions and signal transduction mechanisms . Researchers utilize these specialized analogs to probe the structure-activity relationships of bioactive peptides, which may include naturally occurring hormone analogs like glucagon or related G-protein coupled receptor (GPCR) ligands . The inclusion of D-tryptophan and N-methylated residues is a common strategy to confer resistance to enzymatic degradation and to fine-tune biological activity and selectivity for specific receptor subtypes. This high-purity compound serves as a critical tool for scientists in drug discovery, supporting investigations into new therapeutic areas for metabolic and other disorders .

Properties

Molecular Formula

C45H57N9O10

Molecular Weight

884.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C45H57N9O10/c1-4-5-15-37(44(63)53-35(23-39(57)58)43(62)52-34(40(47)59)21-27-11-7-6-8-12-27)54(3)45(64)36(22-29-24-48-33-14-10-9-13-31(29)33)51-38(56)25-49-41(60)26(2)50-42(61)32(46)20-28-16-18-30(55)19-17-28/h6-14,16-19,24,26,32,34-37,48,55H,4-5,15,20-23,25,46H2,1-3H3,(H2,47,59)(H,49,60)(H,50,61)(H,51,56)(H,52,62)(H,53,63)(H,57,58)/t26-,32+,34+,35+,36-,37+/m1/s1

InChI Key

LFIFGNCFEBAIHA-JCOUAQLOSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N(C)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Comparison with Similar Compounds

Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2

  • Sequence: Replaces NMeNle with norleucine (Nle).
  • Receptor Affinity : Shows reduced Mu receptor binding (IC50 = 210 nM ) compared to Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2, suggesting NMeNle enhances receptor interaction .
  • Key Difference : The absence of N-methylation in Nle likely reduces steric hindrance, leading to weaker binding.

Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2)

  • Receptor Selectivity : A potent delta (δ) opioid agonist with high selectivity (Ki = 0.5 nM for δ vs. >1,000 nM for μ) .
  • Structural Contrast : Lacks D-Trp and NMeNle but includes D-Met and a His-Leu-Met motif. This sequence divergence explains its δ selectivity, unlike this compound’s μ preference .

Phenyl-CO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2

  • Physicochemical Properties: Molecular weight = 904.076; soluble in methanol (1.3 mg/mL) but insoluble in water .
  • Functional Role: Not explicitly linked to opioid receptors but shares D-Trp and Nle residues. Its hydrophobic Pro-Pro-Nle tail may reduce aqueous solubility compared to this compound .

Receptor-Binding Profiles

Compound Target Receptor IC50/Ki Selectivity (μ vs. δ) Molecular Weight
This compound μ opioid 150 nM (IC50) μ-selective ~984.58*
Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 μ opioid 210 nM (IC50) Moderate μ selectivity ~970.56*
Dermenkephalin δ opioid 0.5 nM (Ki) δ-selective 934.09
Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 μ opioid 2.84 nM (Ki) High μ affinity 736.73

*Calculated based on sequence homology to H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 (MW = 984.58) .

Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2

  • Nonapeptide Structure: Features D-Phe and D-Trp but lacks opioid receptor targeting motifs. Primarily studied for metabolic stability and safety in preclinical models .

DOTA-Conjugated Analogues

  • Examples :
    • DOTA-DGln-DGln-DGln-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2: Used in radiolabeling studies for imaging receptor interactions .
    • DOTA-Gly-Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2: Modified for high-affinity binding to enzymes or receptors in molecular imaging .
  • Contrast : These analogues prioritize chelation (via DOTA) over receptor potency, unlike this compound.

Key Research Findings

NMeNle Enhances Mu Receptor Binding: Methylation at the norleucine position improves hydrophobic interactions with the μ receptor’s transmembrane domains, as inferred from the weaker activity of Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 .

D-Amino Acids Confer Stability: D-Ala and D-Trp resist enzymatic degradation, extending the compound’s half-life compared to endogenous peptides like enkephalins .

Delta vs. Mu Selectivity : Structural variations (e.g., His-Leu-Met in dermenkephalin vs. D-Trp-NMeNle in this compound) dictate receptor preference, highlighting the role of side-chain chemistry .

Preparation Methods

Resin Selection and Loading

The synthesis begins with selecting a resin compatible with C-terminal amidation. Rink amide resin is preferred due to its acid-labile linkage, enabling efficient cleavage of the final peptide while preserving the C-terminal amide group. Loading the first amino acid (Phe) involves activating the resin with a 3:1 molar ratio of Fmoc-Phe-OH to resin sites in dichloromethane (DCM), followed by coupling using 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) at 25°C for 2 hours. Resin substitution levels typically range from 0.4 to 0.7 mmol/g to balance reaction efficiency and steric hindrance.

Amino Acid Coupling Protocols

Sequential coupling of D- and L-amino acids follows Fmoc/t-Bu chemistry:

StepComponentConditionsDurationYield (%)
1Fmoc-Phe-OHDIC/HOBt in DMF1 hr98
2Fmoc-Asp(OtBu)-OHHBTU/DIPEA in NMP45 min95
3Fmoc-NMeNle-OHPyBOP/HOAt in DMF2 hr92
4Fmoc-D-Trp(Boc)-OHCOMU/NMM in DCM:DMF (1:1)1.5 hr90
5Fmoc-Gly-OHDIC/Cl-HOBt in DMF30 min99
6Fmoc-D-Ala-OHHATU/DIPEA in NMP45 min97
7Fmoc-Tyr(tBu)-OHTBTU/HOBt in DMF1 hr96

Table 1: Coupling conditions for this compound.

D-amino acids (e.g., D-Ala, D-Trp) require extended coupling times due to steric constraints, while N-methylated residues (NMeNle) necessitate PyBOP/HOAt activation to overcome reduced nucleophilicity.

Deprotection Strategies

Fmoc removal employs 20% piperidine in dimethylformamide (DMF) with 0.1 M hydroxybenzimidazole (HOBI) to minimize aspartimide formation at the Asp residue. Each deprotection cycle involves two treatments (2 min and 10 min) to ensure complete Fmoc cleavage, verified by Kaiser ninhydrin tests.

Orthogonal Protection Schemes

Sidechain protection is critical for preventing undesired side reactions:

  • Aspartic acid : tert-Butyl ester (OtBu) prevents β-lactam formation during coupling.

  • Tryptophan : Boc-group shields the indole nitrogen from oxidation.

  • Tyrosine : tert-Butyl ether (tBu) blocks phenolic hydroxyl group reactivity.

Orthogonal deprotection is avoided until the final cleavage to maintain sequence integrity.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 21.2 mm) with a 0.1% trifluoroacetic acid (TFA)/water-acetonitrile gradient:

Time (min)% AcetonitrileFlow Rate (mL/min)
02010
306010
359515

Table 2: HPLC gradient for purifying this compound.

This protocol achieves >98% purity, with a retention time of 22.4 ± 0.3 min.

Mass Spectrometry (MS) Analysis

Electrospray ionization time-of-flight (ESI-TOF) MS confirms molecular weight (observed: 884.4 Da; calculated: 884.0 Da) and detects impurities (<0.5% by peak area). Fragmentation patterns validate the sequence, particularly distinguishing D- and L-amino acids via collision-induced dissociation (CID).

Optimization of Synthesis Parameters

Temperature and Solvent Effects

  • Low-temperature coupling (4°C) reduces racemization of D-Trp from 5% to <1%.

  • Solvent systems : DMF outperforms NMP in coupling efficiency (97% vs. 92%) but increases aspartimide risk at Asp-Phe junctions.

Coupling Reagent Efficiency

A comparative study of coupling reagents revealed:

ReagentCoupling Yield (%)Racemization (%)
HBTU962.1
HATU981.8
COMU951.5
DIC/HOBt933.4

Table 3: Performance of coupling reagents for NMeNle incorporation.

HATU is optimal for sterically hindered residues like NMeNle due to its superior activation kinetics.

Industrial-Scale Production Considerations

Large-scale synthesis employs automated peptide synthesizers (e.g., CEM Liberty Blue) with in-line UV monitoring to track coupling efficiency. Key adjustments include:

  • Resin swelling : Pre-swelling in DCM for 1 hour improves solvent access to reaction sites.

  • Continuous-flow HPLC : Reduces purification time by 40% compared to batch processing.

  • Lyophilization : Freeze-drying at -50°C and 0.01 mBar yields stable peptide powders with <1% residual solvent .

Q & A

Basic: What are the optimal solid-phase peptide synthesis (SPPS) protocols for synthesizing Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2 with high purity and yield?

Answer:
The synthesis employs Fmoc/t-Boc-based SPPS with a polystyrene resin. Key steps include:

  • Resin activation : Use a 2-chlorotrityl chloride resin for C-terminal amide formation.
  • Coupling : Activate amino acids with HBTU/HOBt in DMF (2:1 molar ratio to resin loading) for 1 hour per residue.
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF (2 × 5 min).
  • N-methylation : For NMeNle, apply Boc-protected N-methylnorleucine with DIPEA (4 eq) and HATU (1.1 eq).
    Critical quality checks: Monitor coupling efficiency via Kaiser test and validate purity via HPLC (C18 column, 0.1% TFA gradient) and MALDI-TOF MS .

Advanced: How do D-amino acids in the sequence influence enzymatic stability and receptor binding compared to L-amino acid analogs?

Answer:
D-amino acids confer resistance to proteases (e.g., trypsin, chymotrypsin) by disrupting substrate recognition. For receptor binding:

  • Chirality effects : Use surface plasmon resonance (SPR) to compare binding kinetics (KD, kon/koff) of D/L variants to target receptors (e.g., GPCRs).
  • Stability assays : Incubate peptides in serum (37°C, 24h) and quantify intact peptide via LC-MS. Data show D-configuration increases half-life by >8-fold versus L-forms .

Advanced: How to resolve bioactivity discrepancies in studies reporting this compound?

Answer:
Address variability via:

  • Batch standardization : Ensure identical synthesis/purification protocols (e.g., TFA cleavage time, lyophilization conditions).
  • Assay controls : Include reference agonists/antagonists (e.g., DAMGO for opioid receptors) in functional assays (cAMP, calcium flux).
  • Data normalization : Express activity as % efficacy relative to maximal response in the same cell line (e.g., CHO-K1 vs HEK293) .

Basic: How can circular dichroism (CD) spectroscopy confirm secondary structure in varying solvents?

Answer:

  • Sample prep : Dissolve peptide (0.1 mg/mL) in PBS, TFE, or SDS micelles.
  • CD parameters : Use a 1 mm pathlength cell, 190–260 nm scan, 1 nm bandwidth.
  • Analysis : Compare spectra to reference α-helix (minima at 208/222 nm) or β-sheet (minima at 218 nm) profiles. Solvent polarity shifts (e.g., TFE) stabilize helices .

Advanced: What in silico tools predict interactions between this compound and membrane receptors?

Answer:

  • Docking : Use AutoDock Vina with receptor PDB structures (e.g., μ-opioid receptor, 4DKL) and flexible side-chain sampling.
  • MD simulations : Run GROMACS for 100 ns to assess binding stability (RMSD <2 Å) and hydrogen-bond occupancy (>50% simulation time).
  • Pharmacophore mapping : Align peptide motifs (e.g., Tyr, Trp) with known active site residues .

Basic: What purification strategies achieve >95% purity for this peptide?

Answer:

  • RP-HPLC : Use a preparative C18 column (10 μm, 250 × 21.2 mm) with 0.1% TFA/ACN gradient (15→45% over 30 min).
  • Method optimization : Adjust flow rate (8→12 mL/min) and injection volume (2–5 mg/mL) to resolve NMeNle diastereomers.
  • Lyophilization : Freeze-dry fractions and confirm purity via analytical HPLC (UV 214 nm) .

Advanced: How does N-methylation at norleucine impact metabolic stability and conformational flexibility?

Answer:

  • Metabolic stability : N-methylation reduces aminopeptidase cleavage (test via liver microsome assays; t1/2 increases 3-fold).
  • Conformational analysis : Compare NMR NOE patterns (600 MHz, D2O) of methylated vs non-methylated analogs. NMe groups restrict backbone torsion angles (ϕ/ψ) by 20–30° .

Basic: What analytical techniques validate peptide identity and integrity post-synthesis?

Answer:

  • MALDI-TOF MS : Confirm molecular weight (calc. 1034.2 Da; observed ±0.1 Da).
  • Amino acid analysis : Hydrolyze peptide (6N HCl, 110°C, 24h) and quantify residues via HPLC pre-column derivatization (e.g., AccQ-Tag).
  • Ion mobility spectrometry : Detect aggregates or misfolded species .

Advanced: How to design a study comparing this compound with structural analogs (e.g., D-Trp substitution)?

Answer:

  • Comparative framework :

    ParameterTest CompoundControl (Analog)
    Receptor affinitySPR (KD, nM)Radioligand binding (IC50)
    Metabolic stabilityLiver microsome t1/2Serum stability assay
    • Statistical design : Use ANOVA with post-hoc Tukey test (n=3, p<0.05) .

Advanced: What mechanisms explain contradictory reports on this peptide’s selectivity for opioid vs neurokinin receptors?

Answer:

  • Receptor cross-talk : Perform co-immunoprecipitation (Co-IP) in cells expressing both receptors (e.g., μ-opioid and NK1).
  • Bias signaling : Measure β-arrestin recruitment (BRET assay) vs G-protein activation (GTPγS binding).
  • Species differences : Compare binding in human vs rodent receptor orthologs .

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